molecular formula C11H16ClNO B12829172 (2S,5R)-5-Methyl-2-phenylmorpholine hydrochloride

(2S,5R)-5-Methyl-2-phenylmorpholine hydrochloride

Cat. No.: B12829172
M. Wt: 213.70 g/mol
InChI Key: JWPCTGQKTDWSIB-FOKYBFFNSA-N
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Description

(2S,5R)-5-Methyl-2-phenylmorpholine hydrochloride is a chiral morpholine derivative with significant interest in medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications due to its unique chemical structure, which allows it to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-5-Methyl-2-phenylmorpholine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursors, such as (S)-phenylglycinol and ®-glycidol.

    Formation of the Morpholine Ring: The key step involves the cyclization of these precursors to form the morpholine ring. This can be achieved through nucleophilic substitution reactions under basic conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous Flow Synthesis: This method allows for precise control over reaction conditions, leading to higher yields and purity.

    Purification: The product is purified using crystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-5-Methyl-2-phenylmorpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using agents like sodium borohydride can convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

(2S,5R)-5-Methyl-2-phenylmorpholine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders due to its ability to modulate neurotransmitter systems.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (2S,5R)-5-Methyl-2-phenylmorpholine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets neurotransmitter receptors in the central nervous system, such as GABA and serotonin receptors.

    Pathways Involved: By binding to these receptors, it modulates the release and uptake of neurotransmitters, leading to altered neuronal activity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-aminobutyrate hydrochloride: Another chiral compound with similar structural features but different pharmacological properties.

    (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride: Known for its anticonvulsant activity.

Uniqueness

(2S,5R)-5-Methyl-2-phenylmorpholine hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its analogs. Its ability to selectively interact with neurotransmitter receptors makes it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

(2S,5R)-5-methyl-2-phenylmorpholine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-9-8-13-11(7-12-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H/t9-,11-;/m1./s1

InChI Key

JWPCTGQKTDWSIB-FOKYBFFNSA-N

Isomeric SMILES

C[C@@H]1CO[C@H](CN1)C2=CC=CC=C2.Cl

Canonical SMILES

CC1COC(CN1)C2=CC=CC=C2.Cl

Origin of Product

United States

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